8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione
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Description
8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C23H27FN6O2 and its molecular weight is 438.507. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential as Antimicrobial Agents
Research into the synthesis and antimicrobial activity of various pyrazole derivatives has demonstrated significant potential in the development of new antimicrobial agents. Compounds with structural features similar to the specified molecule have shown interesting antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that "8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione" could be explored for its antimicrobial properties, potentially leading to the development of new antibiotics or antifungal medications (Ghorab et al., 2017).
Applications in Cancer Research
Similar compounds have been evaluated for their in vitro cytotoxicity against various cancer cell lines, indicating potential applications in cancer research. The structure-activity relationship studies of these compounds can guide the synthesis of new derivatives with enhanced anticancer activity. The ability of related compounds to exhibit significant activity against certain cancer cells suggests that the specific compound may also hold promise as a candidate for anticancer drug development (Fadda et al., 2012).
Material Science and Fluorescent Probes
In the realm of material science and fluorescent probes, derivatives of pyrazole and related compounds have been synthesized and studied for their fluorescence properties. These studies are crucial for the development of new fluorescent materials that can be used in bioimaging, sensors, and as probes in biological systems. The aggregation-induced emission characteristics and stimulus-responsive fluorescent properties of these compounds make them attractive for various applications in material science and bioimaging (Lei et al., 2016).
Organic Synthesis and Chemical Transformations
Research on the synthesis of pyrazole derivatives and their chemical transformations provides valuable insights into the versatility of these compounds in organic synthesis. The ability to undergo various chemical reactions makes compounds like "8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione" valuable tools in the synthesis of complex molecules for pharmaceutical and material science applications (Rahmani et al., 2018).
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN6O2/c1-14(2)10-11-28-19-20(25-22(28)30-16(4)12-15(3)26-30)27(5)23(32)29(21(19)31)13-17-8-6-7-9-18(17)24/h6-9,12,14H,10-11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUFINKTUAFJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione |
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